Dilevalol

概要

説明

Dilevalol is the (R,R)-diastereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It is primarily used as an antihypertensive agent due to its ability to reduce blood pressure through peripheral vasodilatation without significantly affecting heart rate .

準備方法

Dilevalol is synthesized from labetalol, which has two stereogenic centers and exists as four stereoisomers: (R,S)-labetalol, (S,R)-labetalol, (S,S)-labetalol, and (R,R)-labetalol . Industrial production methods involve the use of chiral catalysts and specific reaction conditions to ensure the selective formation of the (R,R)-isomer .

化学反応の分析

Metabolic Biotransformation

Dilevalol undergoes extensive hepatic metabolism, primarily via glucuronidation :

-

Primary Pathway : Conjugation at the secondary alcohol group forms O-alkyl glucuronide (70–75% of metabolites).

-

Secondary Pathways :

Key Enzymes : UDP-glucuronosyltransferase (UGT1A1, UGT2B7) .

Stability Under Acidic Conditions

This compound’s benzylic carbinol is prone to acid-induced racemization:

Synthetic Routes

Alternative laboratory-scale syntheses include:

Route A: Reductive Amination

-

Condensation : 5-Bromoacetylsalicylamide reacts with N-benzyl-N-(1-methyl-3-phenylpropyl)amine in refluxing butanone.

-

Reduction : Hydrogenation over Pt-Pd/C (10 atm H₂) yields this compound hydrochloride (m.p. 139–141°C) .

Route B: Stereoselective Reduction

-

Substrate : 5-(2-Keto-1-hydroxyethyl)salicylamide.

-

Catalyst : Chiral ruthenium complex (S/C = 100).

Reactivity in Formulation

This compound’s polar structure necessitates stabilization in pharmaceutical preparations:

-

Excipients : Citrate buffer (pH 5.0–6.0) minimizes epimerization.

-

Degradation Products : Detectable (S,R)-labetalol (<0.5% after 24 months) .

Comparative Reaction Profile

| Reaction Type | Conditions | Key Product/Yield |

|---|---|---|

| Epimerization | Acidic resin, 70°C | (R,R)-dilevalol (85%) |

| Glucuronidation | Hepatic microsomes, pH 7.4 | O-Alkyl glucuronide (75%) |

| Acid Hydrolysis | 0.1M HCl, 25°C | (S,R)-labetalol (50%) |

科学的研究の応用

Pharmacological Profile

Dilevalol's distinct mechanism of action allows it to reduce blood pressure effectively while minimizing adverse effects. Key pharmacokinetic and pharmacodynamic properties include:

- Half-life : Approximately 12 to 18 hours, facilitating once-daily dosing .

- Mechanism : It lowers systemic vascular resistance through arterial vasodilation, primarily affecting beta-2 adrenergic receptors .

- Efficacy : Demonstrated effectiveness in lowering blood pressure comparable to ACE inhibitors and other beta-blockers .

Hypertension Management

This compound has been extensively evaluated for its efficacy in managing hypertension. Clinical trials have shown that it effectively reduces both systolic and diastolic blood pressure.

- Case Study : In a multicenter trial involving 101 patients with severe hypertension, intravenous administration of this compound resulted in a mean blood pressure reduction from 200/129 mm Hg to 149/101 mm Hg . The drug achieved therapeutic goals in 61% of patients.

| Study | Initial BP (mm Hg) | Final BP (mm Hg) | Reduction (mm Hg) | Patients Responding |

|---|---|---|---|---|

| Multicenter Trial | 200/129 | 149/101 | 51/28 | 61% |

Left Ventricular Hypertrophy

This compound has been noted for its potential to reverse left ventricular hypertrophy, particularly in younger patients. This effect is significant as left ventricular hypertrophy is a common consequence of chronic hypertension.

- Research Findings : Studies indicate that treatment with this compound leads to regression of left ventricular hypertrophy without adversely affecting renal function or causing significant side effects .

Lipid Profile Improvement

Preliminary data suggest that this compound may positively influence plasma lipid levels, particularly increasing high-density lipoprotein (HDL) cholesterol.

- Clinical Observations : Patients treated with this compound showed favorable changes in lipid profiles alongside blood pressure reductions .

Safety and Tolerability

This compound is generally well-tolerated, with a lower incidence of central nervous system side effects compared to traditional beta-blockers. In clinical trials, side effects were minimal, and significant orthostatic hypotension was not observed .

作用機序

Dilevalol exerts its effects by blocking β1- and β2-adrenoceptors, leading to reduced peripheral resistance and blood pressure . It also exhibits partial β2-agonist activity, which contributes to its vasodilatory effects . The molecular targets of this compound include β1- and β2-adrenoceptors, and its pathways involve the inhibition of adrenergic signaling .

類似化合物との比較

Dilevalol is compared to other β-blockers such as propranolol, atenolol, and labetalol . Unlike propranolol and atenolol, which are pure β-blockers, this compound has additional vasodilatory properties due to its partial β2-agonist activity . Compared to labetalol, this compound has a higher β1-adrenoceptor blocking activity and a lower α1-blocking activity . This unique combination of properties makes this compound a valuable antihypertensive agent with distinct advantages over other β-blockers .

生物活性

Dilevalol, the R,R stereoisomer of labetalol, is a beta-blocking agent with unique pharmacological properties. It was initially developed for the treatment of hypertension, showcasing both beta-adrenergic antagonism and vasodilatory effects. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits a dual mechanism of action:

- Beta-Blockade : It acts primarily as a non-selective beta-adrenoceptor antagonist, with four times the potency of labetalol in blocking beta-1 receptors and seven times the potency as a beta-2 agonist. This leads to peripheral vasodilation and reduced systemic vascular resistance.

- Vasodilatory Effects : The vasodilatory properties contribute to its antihypertensive effects without significantly affecting heart rate, making it favorable in patients who may be sensitive to bradycardia.

Pharmacokinetics

This compound's pharmacokinetic profile includes:

- Absorption : Following oral administration, it is completely absorbed.

- Half-Life : The elimination half-life ranges from 15 to 18 hours, allowing for once-daily dosing.

- Clearance and Volume of Distribution : Studies indicate a systemic clearance of approximately 29.8 ml/min/kg and a volume of distribution of 16.6 L/kg .

Clinical Efficacy

Antihypertensive Effects :

- In clinical trials, this compound has demonstrated significant reductions in both systolic and diastolic blood pressure. A multicenter study involving 128 mildly hypertensive patients showed that doses starting from 100 mg were effective in lowering blood pressure compared to placebo .

- A once-daily dose of 200 mg was found to be superior in efficacy compared to placebo (P < 0.001) at both the end of titration and the study's conclusion .

Left Ventricular Hypertrophy :

- This compound has been shown to cause regression of left ventricular hypertrophy in younger patients, improving overall cardiac performance without adversely affecting renal function .

Safety Profile

This compound is generally well tolerated. The most common side effects reported include dizziness, headache, and diarrhea, occurring in about 7% of patients each . Notably, it does not commonly cause orthostatic hypotension or significant changes in plasma lipid levels .

Case Studies

- Efficacy in Hypertensive Patients :

- Comparison with Other Antihypertensives :

Summary Table of Key Findings

| Parameter | This compound | Comparison (Labetalol) |

|---|---|---|

| Beta-1 Antagonism | Four times more potent | Standard |

| Beta-2 Agonism | Seven times more potent | Standard |

| Half-Life | 15-18 hours | Similar |

| Effective Dose Range | 100 mg - 800 mg | N/A |

| Common Side Effects | Dizziness, headache | Similar |

| Orthostatic Hypotension Risk | Low | Moderate |

特性

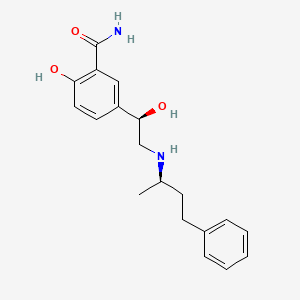

IUPAC Name |

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043828 | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-07-3, 72487-32-2 | |

| Record name | (+)-Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilevalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILEVALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。